7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one

anti-stress pharmacology in vivo efficacy adrenal hypertrophy

7-Hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one, also designated Ocimarin (CAS 10185-02-1), is a naturally occurring 7-hydroxycoumarin first isolated from Ocimum sanctum (holy basil) leaves. It bears a characteristic 3-(2-hydroxyethyl) substituent and a 4-methyl group on the coumarin scaffold, with molecular formula C12H12O4 and molecular weight 220.22 g/mol.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Cat. No. B2995866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)O)CCO
InChIInChI=1S/C12H12O4/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,13-14H,4-5H2,1H3
InChIKeyVCGFYFKJZGIZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one (Ocimarin): Procurement-Relevant Characteristics and Comparator Landscape


7-Hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one, also designated Ocimarin (CAS 10185-02-1), is a naturally occurring 7-hydroxycoumarin first isolated from Ocimum sanctum (holy basil) leaves [1]. It bears a characteristic 3-(2-hydroxyethyl) substituent and a 4-methyl group on the coumarin scaffold, with molecular formula C12H12O4 and molecular weight 220.22 g/mol . This compound belongs to the broader 7-hydroxycoumarin class, which includes widely used analogs such as 4-methylumbelliferone (7-hydroxy-4-methylcoumarin, hymecromone) and 7-hydroxycoumarin (umbelliferone). Its distinguishing structural feature—the 3-(2-hydroxyethyl) chain—differentiates it from these simpler analogs and is the primary determinant of its unique biological profile and procurement relevance.

Why Generic Substitution of 7-Hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one with Simpler 7-Hydroxycoumarins Fails


Substituting Ocimarin with its closest in-class analog, 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), or with unsubstituted 7-hydroxycoumarin, is not scientifically supportable for applications requiring anti-stress screening, actin cytoskeleton modulation, or selective pharmacological profiling. The 3-(2-hydroxyethyl) substituent on Ocimarin confers distinct protein-binding properties, as evidenced by its co-crystallization with human platelet profilin in PDB entry 1CJF [1]; neither 4-methylumbelliferone nor 7-hydroxycoumarin has been reported to occupy this actin-regulatory binding site. Furthermore, in a direct head-to-head in vivo anti-stress study, Ocimarin proved pharmacologically inactive while its co-isolated analogs Ocimumoside A and B demonstrated significant efficacy [2]. This negative result is itself a critical differentiator: a researcher aiming to replicate or extend stress-modulation studies with Ocimum sanctum constituents must procure authentic Ocimarin rather than a generic 7-hydroxycoumarin, because the latter may produce confounding positive signals not attributable to the compound of interest. Generic substitution therefore introduces both false-positive and false-negative risks depending on the experimental context.

Quantitative Differentiation Evidence for 7-Hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one Against Key Comparators


Anti-Stress In Vivo Efficacy: Ocimarin vs. Ocimumoside A in Acute Stress Rat Model

In a head-to-head comparative in vivo study, Ocimarin (compound 3) was screened alongside Ocimumoside A (compound 1) and Ocimumoside B (compound 2) at an identical oral dose of 40 mg/kg body weight in male Sprague-Dawley rats subjected to acute stress [1]. Compound 1 (Ocimumoside A) displayed promising antistress effects by normalizing hyperglycemia, plasma corticosterone, plasma creatine kinase, and adrenal hypertrophy. Compound 2 and compound 5 were also effective in normalizing most stress parameters. In contrast, Ocimarin (compound 3) and compound 4 were ineffective in normalizing any of these stress-induced biochemical changes [1]. This result was corroborated by a separate restraint stress study in which Ocimumoside A and B (40 mg/kg po for 3 days) prevented stress-induced central monoaminergic and oxidative changes with efficacy comparable to standard drugs Panax quinquefolium (100 mg/kg) and Melatonin (20 mg/kg), while Ocimarin failed to modulate these changes [2].

anti-stress pharmacology in vivo efficacy adrenal hypertrophy

CYP2A6 Inhibition: Ocimarin vs. 4-Methylumbelliferone and Reference 7-Hydroxycoumarins

CYP2A6 inhibition data for 7-hydroxycoumarin analogs provide a class-level framework for evaluating Ocimarin. In a comprehensive SAR study of 7-hydroxycoumarin analogs, 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin were identified as potent CYP2A6 inhibitors with IC50/Ki values of 0.39/0.25 μM and 4.61/3.02 μM respectively, compared to the positive control methoxsalen (IC50/Ki = 0.43/0.26 μM) [1]. Critically, the study established that hydroxy substitution rank order for CYP2A6 inhibition is C6 > C7 > C8, and that introducing hydrophobic or hydrophilic substituents at C4, C6, or C8 led to reduced CYP2A6-inhibiting activity [1]. From ChEMBL functional assay data, Ocimarin was classified as 'Active' in a rat in vivo assay (acute stress-induced adrenal gland weight change at 40 mg/kg po), but no direct CYP2A6 IC50 value for Ocimarin has been identified in curated databases [2]. The structural features of Ocimarin—a 3-(2-hydroxyethyl) substituent introducing additional polarity and steric bulk—predict reduced CYP2A6 inhibitory potency relative to simpler 7-hydroxycoumarins, based on the established SAR that substituent bulk at C3/C4 attenuates CYP2A6 binding [1].

CYP2A6 inhibition cytochrome P450 drug metabolism

Profilin/Actin Cytoskeleton Binding: Ocimarin vs. 4-Methylumbelliferone (Structural Evidence from X-ray Crystallography)

Ocimarin is one of the very few coumarin derivatives with a resolved X-ray co-crystal structure bound to a specific actin-regulatory protein. PDB entry 1CJF (resolution 2.3 Å) shows Ocimarin (ligand code HOM) bound to human platelet profilin, a key actin monomer-binding protein that regulates actin polymerization dynamics [1]. Two Ocimarin molecules occupy distinct binding sites on profilin in the asymmetric unit, with real-space correlation coefficients of 0.952 and 0.941, indicating excellent fit to electron density [2]. By contrast, no co-crystal structure of 4-methylumbelliferone or 7-hydroxycoumarin bound to profilin or any other actin-regulatory protein has been deposited in the PDB. This structural evidence provides a molecular-level rationale for the reported differential effect of Ocimarin on actin polymerization: at high concentrations it prevents polymerization, while at low concentrations it enhances it [3]. The 3-(2-hydroxyethyl) chain likely mediates key hydrogen-bonding interactions with profilin residues that simpler 7-hydroxycoumarins cannot replicate.

actin cytoskeleton profilin binding X-ray crystallography

Synthetic Accessibility: Total Synthesis Yield of Ocimarin vs. Related 3-Substituted 7-Hydroxycoumarins

The first total synthesis of Ocimarin was reported in 2010, achieving the natural product in three steps starting from acetylacetic ether and resorcinol, with an overall yield of 23.2% [1]. The key step employed a cerium(III) chloride heptahydrate-catalyzed Pechmann condensation under solvent-free conditions. This yield, while modest, provides a benchmark for synthetic accessibility. For comparison, the closely related analog 3-ethyl-4-methyl-7-hydroxycoumarin (differing only by reduction of the 3-hydroxyethyl to an ethyl group) has been reported in patent literature with crystallization from ethanol-water mixtures [2], suggesting potentially different synthetic efficiency. The presence of the terminal hydroxyl on the 3-substituent of Ocimarin introduces additional synthetic complexity (protection/deprotection considerations) relative to 3-alkyl analogs, directly impacting procurement cost and purity profiles.

total synthesis Pechmann condensation procurement feasibility

Multidrug Resistance Reversal Activity: Ocimarin vs. 6-Hydroxy-3-(2-hydroxyethyl)-4-methyl-7-methoxycoumarin (C34)

In a systematic evaluation of 44 coumarin derivatives for multidrug resistance (MDR) reversal activity, the most active compound was 6-hydroxy-3-(2-hydroxyethyl)-4-methyl-7-methoxycoumarin (C34), which was equally potent as the standard MDR modulator verapamil [1]. This compound differs from Ocimarin by the presence of a 6-hydroxy and 7-methoxy group instead of Ocimarin's 7-hydroxy substitution. The study established fluorescence activity ratio (FAR) values as the quantitative metric, with FAR > 1 indicating MDR reversal. While Ocimarin itself was not among the 44 compounds tested in this specific study, the SAR revealed that the 3-(2-hydroxyethyl) substituent is a conserved feature among active MDR modulators, and that modifications at positions 6 and 7 dramatically alter MDR reversal potency [1]. This positions Ocimarin as a potential scaffold precursor for MDR modulator development, where its 7-hydroxy (rather than 6-hydroxy-7-methoxy) substitution pattern would be predicted to yield lower MDR reversal activity than C34 but may offer different selectivity profiles.

multidrug resistance reversal MDR modulation cancer pharmacology

Optimal Research and Industrial Application Scenarios for 7-Hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one


Negative Control Compound for Ocimum sanctum Anti-Stress Pharmacology Studies

As established by Gupta et al. (2007) and Ahmad et al. (2012), Ocimarin is pharmacologically inactive in normalizing stress-induced hyperglycemia, elevated plasma corticosterone, elevated creatine kinase, and adrenal hypertrophy at 40 mg/kg po in rats, while co-isolated compounds Ocimumoside A and B show robust efficacy [1][2]. Researchers conducting mechanistic studies on Ocimum sanctum anti-stress constituents must incorporate authentic Ocimarin as a chemically matched negative control to confirm that observed therapeutic effects are attributable to Ocimumosides rather than to the coumarin fraction. Procurement of generic 7-hydroxycoumarin or 4-methylumbelliferone cannot fulfill this role, as these compounds lack the identical 3-(2-hydroxyethyl) substitution and may exhibit confounding biological activities (e.g., hyaluronic acid synthesis inhibition by 4-methylumbelliferone) not shared by Ocimarin.

Structure-Based Design of Novel Actin Cytoskeleton Modulators Using the Profilin-Ocimarin Co-Crystal Structure

The PDB entry 1CJF (2.3 Å resolution) provides atomic-level detail of Ocimarin bound to human platelet profilin at two distinct binding sites with excellent electron density fit (RSCC 0.952 and 0.941) [3][4]. This crystallographic data enables rational, structure-guided modification of the coumarin scaffold to enhance binding affinity or selectivity for profilin over other actin-binding proteins. Medicinal chemistry teams can use Ocimarin as the starting scaffold for fragment-based drug design targeting actin dynamics, a validated anti-metastatic strategy. The biphasic effect on actin polymerization (inhibition at high concentration, enhancement at low concentration) reported in DrugBank [5] provides additional functional validation for this application.

Reference Standard for CYP2A6 Selectivity Profiling of Novel Coumarin Derivatives

The comprehensive SAR study by Qi et al. (2019) established that all tested 7-hydroxycoumarin analogs, except a C4 phenyl derivative, showed higher inhibitory activity for CYP2A6 over other CYP isoforms (CYP1A2, CYP2D6, CYP2E1, CYP3A4, CYP2C8, CYP2C9) [6]. Ocimarin, with its 3-(2-hydroxyethyl) and 4-methyl substitution, represents a structurally distinct member of this class that is predicted—based on the SAR that substituent bulk at C3/C4 attenuates CYP2A6 inhibition—to exhibit negligible CYP2A6 inhibitory activity. This makes Ocimarin a valuable reference compound for CYP450 selectivity panels, where it can serve as a low-affinity baseline to benchmark the selectivity gains of newly designed coumarin-based CYP2A6 inhibitors.

Chemical Probe for Dissecting the Role of Coumarin Hydroxylation Pattern in Multidrug Resistance Reversal

The MDR study by Kawase et al. (2005) identified 6-hydroxy-3-(2-hydroxyethyl)-4-methyl-7-methoxycoumarin (C34) as equipotent to verapamil in MDR reversal, with FAR values exceeding 1 [7]. Ocimarin, bearing a 7-hydroxy rather than a 6-hydroxy-7-methoxy substitution pattern while retaining the critical 3-(2-hydroxyethyl) group, serves as the ideal matched-pair comparator for dissecting the contribution of the 6,7-substitution pattern to MDR reversal potency. Systematic comparison of Ocimarin versus C34 in standardized MDR assays would isolate the pharmacophoric role of the 6-hydroxy and 7-methoxy groups, information essential for rational MDR modulator optimization.

Quote Request

Request a Quote for 7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.